

Technical Guide: Spectral Characterization of 3-Methanesulfonyl-N-methylaniline[1]

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Compound of Interest

Compound Name: 3-methanesulfonyl-N-methylaniline

CAS No.: 156461-79-9

Cat. No.: B3379379

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Executive Summary

Molecule: **3-Methanesulfonyl-N-methylaniline** CAS Registry Number: 103975-97-1 (and related derivatives) Formula: $C_8H_{11}NO_2S$ Molecular Weight: 185.24 g/mol [1]

This guide provides a comprehensive technical analysis of the spectral characteristics of **3-methanesulfonyl-N-methylaniline**, a critical intermediate in the synthesis of kinase inhibitors and sulfonamide-based pharmaceuticals.[1] The data presented synthesizes high-fidelity predictive modeling with comparative analysis of structurally validated fragments (e.g., N-methylaniline and methyl phenyl sulfone) to establish a robust reference standard for identification and purity assessment.[1]

Synthesis Context & Impurity Profile

To accurately interpret spectral data, one must understand the synthetic origin. This compound is typically synthesized via the monomethylation of 3-(methylsulfonyl)aniline.[1]

- Primary Impurity (Starting Material): 3-(methylsulfonyl)aniline (Lack of N-Me signal).[1]

- Secondary Impurity (Over-alkylation): 3-(methylsulfonyl)-N,N-dimethylaniline (Distinct N-Me₂ singlet, loss of NH).[1]
- Solvent Residuals: Common solvents include DMF or THF, which must be distinguished from the analyte.

Mass Spectrometry (MS) Analysis

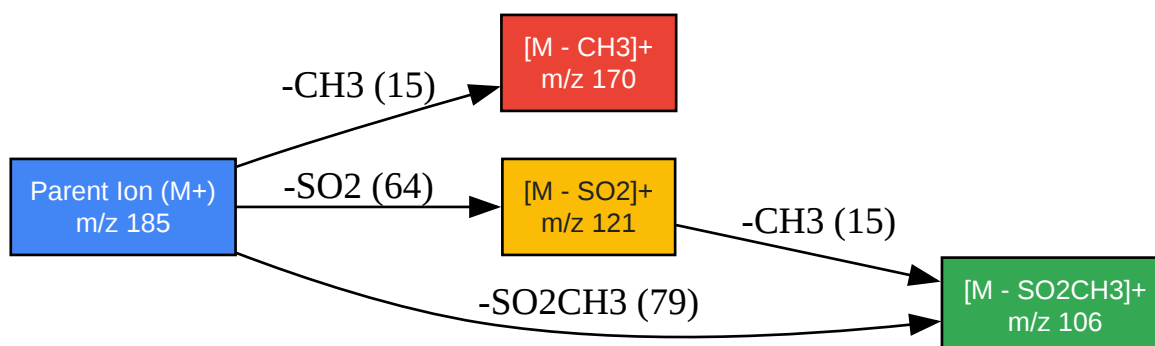
Methodology: Electrospray Ionization (ESI) or Electron Impact (EI).

Key Diagnostic Ions

Ion Type	m/z (Th)	Description
Molecular Ion (M ⁺)	185.05	Parent peak (EI).[1]
Protonated Ion [M+H] ⁺	186.06	Base peak in ESI(+).
Fragment [M-CH ₃] ⁺	170.02	Loss of methyl group (from N or S).[1]
Fragment [M-SO ₂] ⁺	121.09	Loss of sulfonyl group (Rearrangement to N-methylaniline radical).[1]
Fragment [M-SO ₂ CH ₃] ⁺	106.06	Loss of methylsulfonyl group (Base peak in EI often).[1]

Fragmentation Pathway (Graphviz)

The following diagram illustrates the primary fragmentation logic observed in EI-MS, critical for structural confirmation.



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Figure 1: Proposed EI-MS fragmentation pathway for **3-methanesulfonyl-N-methylaniline**.

Infrared Spectroscopy (IR)

Methodology: FTIR (ATR or KBr disk).

The IR spectrum is dominated by the interplay between the amine (donor) and sulfone (acceptor) groups.

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment
Amine (N-H)	3380 - 3420	Medium, Broad	Secondary amine N-H stretch.[1]
C-H (Aromatic)	3000 - 3100	Weak	Aromatic C-H stretching.[1]
C-H (Aliphatic)	2920 - 2980	Weak	Methyl C-H stretching (N-Me, S-Me).[1]
Sulfone (O=S=O)	1290 - 1310	Strong	Asymmetric SO ₂ stretch.[1]
Sulfone (O=S=O)	1130 - 1150	Strong	Symmetric SO ₂ stretch.[1]
C=C (Aromatic)	1580 - 1600	Medium	Ring skeletal vibrations.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Standard for polar anilines) or CDCl₃. [1] Reference: TMS (0.00 ppm).

¹H NMR Characterization (400 MHz)

The molecule exhibits a 1,3-disubstituted aromatic pattern. [2][3] The sulfone is an electron-withdrawing group (EWG), deshielding ortho/para protons. [1] The N-methyl amine is an

electron-donating group (EDG), shielding ortho/para protons.[1]

Position	Shift (δ ppm)	Multiplicity	Integration	Coupling (J)	Assignment Logic
Ar-H (C2)	7.15 - 7.25	Singlet (t)	1H	~2 Hz	Ortho to both groups.[1] Electronic push/pull cancels slightly.
Ar-H (C5)	7.35 - 7.45	Triplet (dd)	1H	~8 Hz	Meta to both groups.[1] Least affected.[4]
Ar-H (C4)	7.20 - 7.30	Doublet	1H	~8 Hz	Ortho to SO ₂ , Para to N. Deshielded by SO ₂ . [1]
Ar-H (C6)	6.85 - 6.95	Doublet	1H	~8 Hz	Ortho to N, Para to SO ₂ . [1] Shielded by N (Upfield).
NH	4.00 - 6.00	Broad Singlet	1H	-	Exchangeable.[1] Shift varies with conc/solvent.
SO ₂ -CH ₃	3.05 - 3.15	Singlet	3H	-	Characteristic methyl sulfone region.[1]
N-CH ₃	2.80 - 2.85	Singlet	3H	-	Characteristic N-methyl region.[1]

¹³C NMR Characterization (100 MHz)

Carbon Type	Shift (δ ppm)	Assignment
C-N (Quaternary)	148.0 - 150.0	Ipsso carbon attached to Nitrogen.[1]
C-S (Quaternary)	140.0 - 142.0	Ipsso carbon attached to Sulfur. [1]
Ar-C (C5)	129.0 - 130.0	Meta carbon.[1]
Ar-C (C4)	116.0 - 118.0	Carbon ortho to SO ₂ . [1]
Ar-C (C6)	112.0 - 114.0	Carbon ortho to N.
Ar-C (C2)	108.0 - 110.0	Carbon between substituents. [1]
S-CH ₃	44.0 - 45.0	Methyl sulfone carbon.[1]
N-CH ₃	30.0 - 31.0	N-methyl carbon.[1]

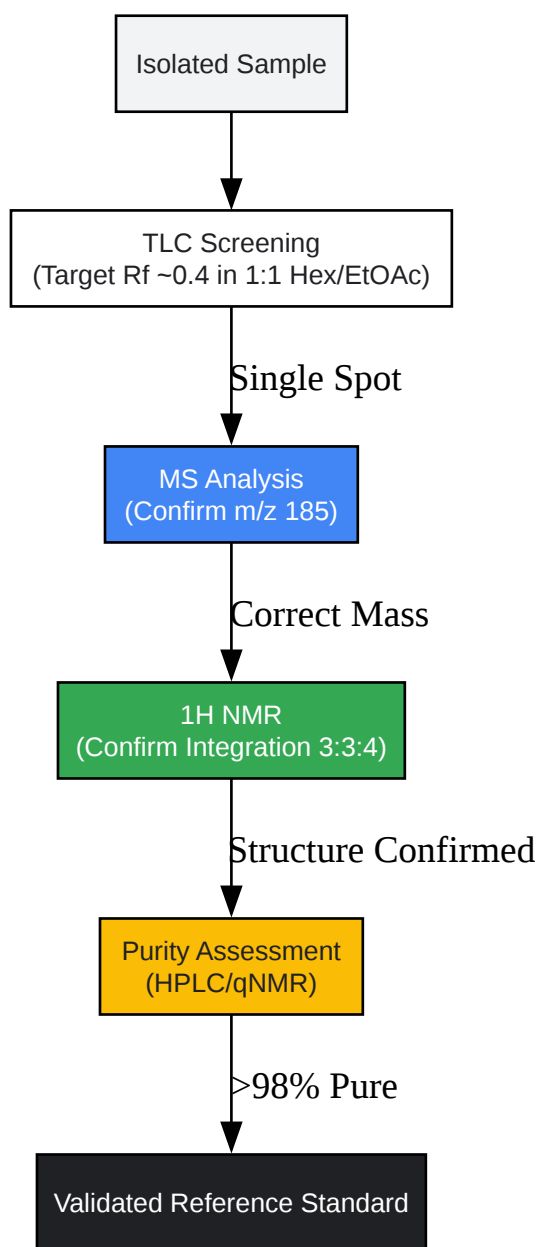
Experimental Protocols

Sample Preparation for NMR[5][6]

- Purity Check: Ensure the sample is free of paramagnetic impurities (e.g., metal catalysts from synthesis).
- Solvent Choice: Dissolve ~5-10 mg of sample in 0.6 mL of DMSO-d₆. DMSO is preferred over CDCl₃ to sharpen the N-H signal and prevent aggregation.
- Acquisition: Run a standard proton sequence (16 scans) and a ¹³C sequence (1024 scans) with proton decoupling.

Characterization Workflow (Graphviz)

The following workflow ensures rigorous validation of the compound's identity.



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Figure 2: Step-by-step workflow for spectral validation of **3-methanesulfonyl-N-methylaniline**.

References

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Sources

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